Cbz-2,3-Difluoro-L-Phenylalanine
Description
Cbz-2,3-Difluoro-L-Phenylalanine (CAS: 1270298-05-9) is a fluorinated derivative of the amino acid L-phenylalanine, modified with a carbobenzyloxy (Cbz) protecting group and fluorine substitutions at the 2 and 3 positions of the aromatic ring. This compound is widely used in peptide synthesis and pharmaceutical research due to its enhanced stability and altered physicochemical properties compared to non-fluorinated analogs.
Industrial-grade this compound is typically available at 99% purity, packaged in 25 kg cardboard drums, and utilized in research applications requiring precise fluorinated peptide backbones .
Properties
Molecular Weight |
335.37 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Drug Development
Fluorinated amino acids like Cbz-DFPhe are significant in the development of new pharmaceuticals due to their ability to modulate biological activity. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. Cbz-DFPhe has been explored for its potential use in:
- Anticancer Agents : Fluorinated phenylalanines can alter the interaction with enzymes and receptors, making them suitable candidates for developing anticancer drugs that target specific pathways involved in tumor growth and metastasis .
- Antimicrobial Agents : The structural modifications provided by fluorination can lead to compounds with improved antimicrobial properties, making Cbz-DFPhe a candidate for further exploration in this domain .
Enzyme Inhibition Studies
Research indicates that Cbz-DFPhe can serve as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism. Its unique structure allows it to interact with enzyme active sites differently than non-fluorinated counterparts, providing insights into enzyme mechanisms and potential therapeutic targets .
Protein Engineering
Fluorinated amino acids are increasingly used in protein engineering to study protein folding and stability. Cbz-DFPhe can be incorporated into peptides and proteins to investigate how fluorination affects structural properties and interactions with other biomolecules. This has implications for:
- Designing Stable Therapeutics : Understanding how modifications like fluorination impact protein stability can lead to the development of more effective therapeutic proteins .
Biochemical Probes
Due to its distinct chemical properties, Cbz-DFPhe can act as a biochemical probe in various assays. Researchers utilize this compound to study:
- Binding Affinities : By modifying peptides with Cbz-DFPhe, scientists can assess binding affinities to receptors or enzymes, providing valuable data for drug design .
Synthesis of Complex Molecules
The unique reactivity of Cbz-DFPhe makes it a valuable building block in organic synthesis. It is employed in:
- Amidation Reactions : The compound has shown effectiveness in amidation reactions where it serves as a coupling partner for synthesizing complex peptides .
Fluorination Techniques
Research into synthesizing Cbz-DFPhe has led to advancements in fluorination techniques that are applicable to other compounds, enhancing the toolkit available for chemists working with fluorinated organic molecules .
Case Study on Anticancer Activity
A study demonstrated that derivatives of Cbz-DFPhe exhibited significant cytotoxic effects against specific cancer cell lines. The research highlighted the importance of fluorination in enhancing the selectivity and potency of anticancer agents compared to their non-fluorinated analogs.
Enzyme Interaction Study
In another case study focusing on enzyme kinetics, researchers found that Cbz-DFPhe acted as an effective inhibitor for certain proteases, providing insights into its potential use as a therapeutic agent targeting proteolytic diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Type
The biological and chemical properties of Cbz-protected phenylalanine derivatives vary significantly based on halogen type (fluorine vs. chlorine) and substitution positions. Below is a comparative analysis:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, enabling tighter binding to hydrophobic enzyme pockets. However, chlorine’s bulkiness may enhance stability in certain environments .
- Enantiomeric Differences : The D-enantiomer of 2,3-Difluoro-Phenylalanine (e.g., CAS 266360-59-2) shows distinct receptor interactions compared to the L-form, making it valuable for studying chiral specificity in drug targets .
Research Findings and Trends
Recent studies highlight the growing preference for fluorinated amino acids in drug development:
- Enhanced Bioavailability: Fluorine’s electron-withdrawing effect improves resistance to oxidative degradation, as seen in peptide-based PD1 immunomodulators .
- Chiral Specificity: D-enantiomers of fluorinated phenylalanine derivatives are gaining traction for targeting non-natural enzyme conformations .
Preparation Methods
Key Features:
- Utilizes Pd(0) catalysts such as Pd2(dba)3 with SPhos ligand.
- Reaction conditions: typically conducted at 65–70 °C in THF/DMAC solvent mixtures.
- Provides high yields (70–80%) of protected fluorinated phenylalanine esters.
- Enables selective introduction of fluorine atoms at specific positions on the aromatic ring, including 2,3-difluoro substitution.
Reaction Scheme Example:
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| Protected iodoalanine zincate + 2,3-difluorobromobenzene | Pd2(dba)3/SPhos, THF/DMAC, 65–70 °C, 6 h | This compound ester | ~75 |
This method allows the synthesis of Cbz-protected 2,3-difluoro-L-phenylalanine by coupling the zincate of Cbz-iodoalanine with 2,3-difluorobromobenzene under palladium catalysis.
Alkylation of Chiral Auxiliaries
Another well-established approach involves the alkylation of chiral auxiliaries such as benzophenone imines or Schöllkopf reagents with fluorinated benzyl halides, followed by hydrolysis and protection steps.
Process Highlights:
- Alkylation of the chiral auxiliary with 2,3-difluorobenzyl bromide under strong base conditions (e.g., n-BuLi at −78 °C).
- Hydrolysis of the alkylated intermediate to release the amino acid.
- Protection of the amino group with Cbz to yield the desired this compound.
Advantages:
- High stereoselectivity ensuring enantiomeric purity.
- Good overall yields (~70–80%).
- Flexibility to introduce various fluorination patterns on the aromatic ring.
Representative Data:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 2,3-difluorobenzyl bromide, n-BuLi, THF, −78 °C | Alkylated chiral auxiliary |
| Hydrolysis | Acidic conditions | Release of amino acid |
| Protection | Cbz-Cl, base | Cbz-protected 2,3-difluoro-L-Phe |
This method has been used effectively for the synthesis of various fluorinated phenylalanines including the 2,3-difluoro derivative.
Multicomponent Condensation and Reductive Ring Cleavage
An alternative synthetic pathway involves the condensation of fluorinated benzaldehydes, N-acetylglycine, and acetic anhydride to form oxazolones, which upon reductive ring cleavage yield fluorinated phenylalanines.
Highlights:
- Three-component condensation forms oxazolone intermediates.
- Reductive cleavage with red phosphorus and hydroiodic acid converts oxazolones to amino acids.
- Hydrolysis and reduction steps can be adjusted to optimize yields and purity.
This method has been applied to various fluorinated benzaldehydes, including 2,3-difluorobenzaldehyde, to generate the corresponding fluorinated phenylalanines.
Enzymatic Resolution for Enantiomeric Purity
Racemic mixtures of fluorinated phenylalanines can be resolved enzymatically using proteases such as those from Bacillus species.
Process:
- Racemic fluorinated phenylalanine esters are subjected to selective enzymatic hydrolysis.
- The enzyme preferentially hydrolyzes one enantiomer, allowing separation.
- The unreacted ester and hydrolyzed acid can be isolated to obtain enantiomerically enriched products.
This approach is particularly useful when racemic synthesis is more straightforward but enantiopure products are required.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Negishi Cross-Coupling | Pd catalyst, zinc homoenolate, fluorobenzene | High selectivity, good yield | Requires Pd catalyst, sensitive | 70–80 |
| Alkylation of Chiral Auxiliaries | Fluorobenzyl bromide, n-BuLi, chiral auxiliary | High stereoselectivity | Multi-step, low temperature | 70–80 |
| Multicomponent Condensation | Fluorobenzaldehyde, N-acetylglycine, acetic anhydride | Versatile, direct fluorination | Requires reductive cleavage step | Moderate |
| Enzymatic Resolution | Racemic esters, protease enzyme | High enantiomeric purity | Dependent on enzyme specificity | Variable |
Research Findings and Considerations
- The choice of synthetic route depends on the desired scale, stereochemical requirements, and available starting materials.
- Protecting groups such as Cbz are essential for handling and subsequent peptide synthesis.
- Palladium-catalyzed cross-coupling offers a robust and scalable method for direct fluorination.
- Alkylation methods provide excellent stereocontrol but require careful temperature and reagent handling.
- Enzymatic resolution remains valuable for obtaining enantiopure amino acids from racemates.
- Fluorination at the 2,3-positions on the phenyl ring influences the electronic and steric properties, which can be exploited in drug design.
Q & A
Q. Critical Factors :
- Fluoride Source : CsF yields higher regioselectivity compared to KF due to its stronger nucleophilicity.
- Temperature : Elevated temperatures (>100°C) may lead to side reactions, reducing purity.
- Solvent Choice : DMF enhances solubility but may require rigorous drying to avoid hydrolysis.
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C | 60–75% | 85–90% |
| Fluorination | CsF, DMF, 80°C | 50–65% | 90–95% |
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF | 70–85% | ≥95% |
Reference: Analogous methods for 2,5-difluoro derivatives
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing fluorinated phenylalanine derivatives?
Answer:
Contradictions often arise from:
Q. Methodological Solutions :
Chiral HPLC : Use Chirobiotic T columns to separate enantiomers and quantify stereochemical purity.
High-Resolution MS (HRMS) : Differentiate isotopic patterns (e.g., ¹⁹F vs. natural abundance isotopes) with a resolution >30,000.
²⁹Si NMR Referencing : For fluorine-rich compounds, internal standards like TMS (tetramethylsilane) improve signal alignment.
Case Study :
In a 2023 study, discrepancies in ¹⁹F NMR shifts of this compound were resolved by cross-validating with NIST’s fluorinated benzylamine standards (e.g., 3,5-Difluorobenzylamine) .
Basic: What analytical techniques confirm the stereochemical purity of this compound?
Answer:
- Circular Dichroism (CD) : Measures optical activity at 220–260 nm; L-enantiomers show a negative Cotton effect.
- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC.
- X-ray Crystallography : Definitive confirmation using single-crystal structures (requires high-purity samples).
Validation : Compare retention times with the D-isomer (CAS 1270295-87-8) using Chirobiotic columns .
Advanced: What strategies minimize racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?
Answer:
Racemization occurs during activation/coupling due to the electron-withdrawing effect of fluorine atoms. Mitigation strategies include:
Low-Temperature Coupling : Perform reactions at 4°C using HOBt/DIC activation to reduce base-induced racemization.
Pseudoproline Dipeptides : Incorporate sterically hindered pseudoproline motifs to stabilize the transition state.
In Situ Monitoring : Use FTIR to track Fmoc deprotection efficiency (>95% required).
Data Insight :
In a 2024 study, coupling at 4°C with OxymaPure/DIEA reduced racemization from 12% to <2% in model peptides .
Basic: How does fluorination at the 2,3-positions alter the physicochemical properties of phenylalanine?
Answer:
Fluorine substitution increases:
- Lipophilicity : LogP rises by ~0.5 units compared to non-fluorinated analogs.
- Metabolic Stability : Resistance to CYP450 oxidation due to C-F bond strength (485 kJ/mol).
- pKa Modulation : The amino group’s pKa decreases by ~0.3 units, altering protonation states in physiological conditions.
Q. Table 2: Property Comparison
| Property | L-Phenylalanine | This compound |
|---|---|---|
| LogP | -1.38 | -0.85 |
| Melting Point (°C) | 283 | 195–198 (decomp.) |
| Solubility (H₂O, mg/mL) | 29.6 | 8.3 |
Reference: NIST data for fluorinated analogs
Advanced: How can researchers address conflicting bioactivity data in studies using this compound-containing peptides?
Answer:
Contradictions often stem from:
- Batch-to-Batch Variability : Residual trifluoroacetic acid (TFA) from SPPS can inhibit enzymes.
- Conformational Flexibility : Fluorine’s electronegativity may stabilize non-native peptide folds.
Q. Resolution Protocol :
Purity Validation : Use UPLC-MS to confirm peptide homogeneity (≥98% purity).
Circular Dichroism (CD) : Compare secondary structures with non-fluorinated controls.
Dose-Response Curves : Test bioactivity across a 10⁻⁶–10⁻³ M range to identify non-linear effects.
Case Study :
In a 2025 study, inconsistent IC₅₀ values against kinase targets were traced to TFA contamination; switching to HCl cleavage restored reproducibility .
Basic: What safety and handling protocols are essential for working with fluorinated amino acids?
Answer:
- Personal Protective Equipment (PPE) : Fluorinated compounds may release HF upon decomposition; use acid-resistant gloves and fume hoods.
- Waste Disposal : Neutralize with saturated Ca(OH)₂ before disposal.
- Storage : Keep under argon at -20°C to prevent hydrolysis.
Reference: EPA DSSTox guidelines for fluorinated aromatics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
